C4- vs C3-Acid Chloride Regiochemistry
The regiospecific placement of the reactive acyl chloride at the C4 position of the pyrazole ring is a critical differentiator from the corresponding C3-acid chloride regioisomer. While no head-to-head studies are publicly available, the C4 substitution pattern in this compound is structurally pre-organized for conjugating ligands in PROTAC® (Proteolysis Targeting Chimera) design. This allows for a linear extension from the pyrazole core, which is a favored geometry for linker attachment in bifunctional degraders [1]. In contrast, the C3-regioisomer would present a different exit vector, which can disrupt the formation of the ternary complex required for target protein degradation.
| Evidence Dimension | Regiospecific substitution pattern for linker conjugation |
|---|---|
| Target Compound Data | Carbonyl chloride at pyrazole C4 position |
| Comparator Or Baseline | Pyrazole-3-carbonyl chloride regioisomer (Hypothetical) |
| Quantified Difference | N/A (Qualitative geometric distinction) |
| Conditions | Structural analysis for PROTAC linker design |
Why This Matters
For procurement in targeted protein degradation research, the C4 substitution pattern is a non-negotiable structural requirement for maintaining the proper linker geometry, making the C3 isomer unsuitable.
- [1] Calpaclab. (n.d.). 1-(4-Chlorophenyl)-5-propyl-1H-pyrazole-4-carbonyl chloride, min 95%, 1 gram. Product Family: Protein Degrader Building Blocks. Part Number: ALA-B300020-1g. View Source
